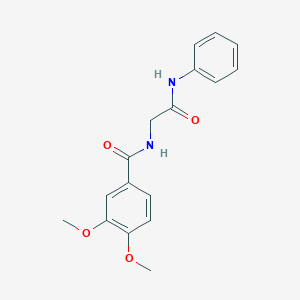![molecular formula C14H20BrNO6 B5163129 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), also known as BPEE, is a chemical compound that has been extensively studied for its potential use in scientific research. BPEE is a salt that is formed by the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. This compound has been found to have a number of interesting properties that make it useful for a range of research applications.
作用機序
The exact mechanism of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, including acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it has a well-defined chemical structure, which makes it easy to study. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) in lab experiments is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are a number of potential future directions for research on 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt). One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to have potential cognitive-enhancing effects, which could make it useful in the treatment of these conditions. Another area of interest is its potential use as an anti-inflammatory agent. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions. Finally, there is also potential for further research into the mechanisms of action of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt), which could help to shed light on its potential uses in scientific research.
合成法
The synthesis of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) involves the reaction of 2-{[4-(2-bromophenoxy)butyl]amino}ethanol with ethanedioic acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in water.
科学的研究の応用
2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been studied extensively for its potential use in scientific research. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has been shown to be an effective inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt) has also been found to have potential anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions.
特性
IUPAC Name |
2-[4-(2-bromophenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.C2H2O4/c13-11-5-1-2-6-12(11)16-10-4-3-7-14-8-9-15;3-1(4)2(5)6/h1-2,5-6,14-15H,3-4,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOTYPXNCSKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCNCCO)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)


![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)

amino]methyl}benzamide](/img/structure/B5163105.png)
![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

